Product packaging for 1-(4-Iodobenzoyl)piperidine-4-carboxamide(Cat. No.:)

1-(4-Iodobenzoyl)piperidine-4-carboxamide

Cat. No.: B3614755
M. Wt: 358.17 g/mol
InChI Key: PWEXOEXNLZVQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Iodobenzoyl)piperidine-4-carboxamide (CAS 425614-78-4) is a high-purity chemical compound supplied for research applications. With a molecular formula of C13H15IN2O2 and a molecular weight of 358.17 g/mol, this piperidine-4-carboxamide derivative is characterized by its 4-iodobenzoyl functional group . This compound is provided with a minimum purity of ≥98% and requires storage at 2-8°C . Piperidine-4-carboxamide derivatives are a scaffold of significant interest in medicinal chemistry. Scientific literature indicates that structurally related compounds, particularly those featuring iodo-aryl substitutions, have been investigated as high-affinity ligands for sigma-1 receptors (σ1) . One study reported that piperidine-based compounds with an iodine substituent demonstrated nanomolar affinity for sigma-1 receptors (Ki = 0.96 - 2.7 nM), highlighting the potential of this chemotype in neuropharmacological research . Furthermore, the broader piperidine-4-carboxamide class has been explored for its antiviral properties, with some analogs showing inhibitory activity against human coronaviruses, including SARS-CoV-2, in vitro . This suggests potential utility as a starting point for developing broad-spectrum antiviral agents. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15IN2O2 B3614755 1-(4-Iodobenzoyl)piperidine-4-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O2/c14-11-3-1-10(2-4-11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEXOEXNLZVQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Iodobenzoyl Piperidine 4 Carboxamide and Its Analogues

Strategic Approaches to Piperidine-4-carboxamide Core Synthesis

The synthesis of the piperidine-4-carboxamide core is a critical first stage. This involves forming the saturated six-membered nitrogen heterocycle and installing the carboxamide functional group at the C4 position.

The construction of the piperidine (B6355638) ring is a well-established area of organic synthesis, with three primary strategies being the hydrogenation of pyridine precursors, intramolecular cyclization of acyclic amines, and intermolecular multicomponent reactions. nih.gov

Hydrogenation of Pyridine Derivatives: This is one of the most common and direct methods for obtaining the piperidine scaffold. dtic.mil It involves the reduction of a pre-functionalized pyridine ring. Catalytic hydrogenation using transition metals like nickel, platinum, or palladium under hydrogen pressure is frequently employed. nih.govdtic.mil For instance, the reduction of pyridine-4-carbonitrile or ethyl isonicotinate would yield the corresponding piperidine derivatives, which can then be converted to the desired carboxamide.

Intramolecular Cyclization: These methods build the piperidine ring from an acyclic precursor that already contains the nitrogen atom and the necessary carbon chain. nih.gov Various strategies can induce the ring-closing reaction:

Reductive Amination: Intramolecular reductive amination of δ-amino aldehydes or ketones is a powerful method.

Metal-Catalyzed Cyclization: Transition metals can catalyze the cyclization of substrates like alkenyl or alkynyl amines. nih.gov

Radical Cyclization: Radical-mediated reactions can form the C-C or C-N bond required to close the ring. nih.gov

Dieckmann Condensation: A classic approach to 4-piperidones, which are versatile intermediates, involves the Dieckmann condensation of diesters derived from the addition of a primary amine to two equivalents of an alkyl acrylate. dtic.mil The resulting 4-piperidone can then be further functionalized.

Intermolecular Reactions: These strategies construct the ring by combining two or more separate components. The [5+1] annulation, which combines a five-atom component with a one-atom component, is an example of this approach. nih.gov

The following table summarizes key synthetic routes to the piperidine ring system.

Synthetic Strategy Description Key Intermediates/Precursors Advantages
Pyridine Hydrogenation Reduction of a substituted pyridine ring using catalytic hydrogenation. nih.govPyridine-4-carboxylic acid derivatives, Pyridine-4-carbonitrileDirect, often high-yielding.
Intramolecular Cyclization Ring closure of an acyclic precursor containing the N and C atoms. nih.govδ-amino ketones, alkenyl amines, halogenated amides. nih.govnih.govGood control over stereochemistry.
Dieckmann Condensation Intramolecular condensation of a diester to form a β-keto ester, leading to a 4-piperidone. dtic.milDialkyl 3,3'-(alkylimino)dipropanoatesAccess to versatile 4-piperidone intermediates.
Multi-Component Reactions Combining two or more molecules in a single step to build the ring. nih.govAmines, aldehydes, dienes.High atom economy and efficiency.

Once the piperidine ring with a suitable functional group at the C4 position is synthesized, the next step is the formation of the carboxamide. The most common precursor for this transformation is piperidine-4-carboxylic acid or its ester derivatives, such as ethyl piperidine-4-carboxylate (ethyl isonipecotate).

The synthesis typically proceeds via the hydrolysis of an ester or a nitrile group at the C4 position to yield the corresponding carboxylic acid. This carboxylic acid is then coupled with ammonia or an ammonia equivalent to form the primary amide. Standard peptide coupling reagents are widely used to facilitate this amide bond formation. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by ammonia. Common coupling systems include:

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt). nih.gov

Dicyclohexylcarbodiimide (DCC).

Hexamethylphosphoramide (HMPA) based reagents like HATU or HBTU.

A typical procedure involves dissolving the piperidine-4-carboxylic acid in a suitable solvent like acetonitrile (B52724) (MeCN) or dichloromethane (DCM), adding the coupling reagents, and then introducing an ammonia source to form the desired 1-(4-Iodobenzoyl)piperidine-4-carboxamide. nih.govacgpubs.org

Introduction of the 4-Iodobenzoyl Moiety

With the piperidine-4-carboxamide core in hand, the final key step is the N-acylation to introduce the 4-iodobenzoyl group.

The most direct and common method for this N-benzoylation is the reaction of piperidine-4-carboxamide with 4-iodobenzoyl chloride. This is a nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed. ekb.eg

Commonly used bases include:

Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Inorganic bases like potassium carbonate or sodium bicarbonate.

The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) at room temperature or with gentle heating.

Another, less common, strategy could involve the use of 4-iodobenzoic anhydride. Acylations with anhydrides can be effective, sometimes requiring catalysis or heating to proceed at a sufficient rate. google.com

Derivatization of this compound

The structure of this compound offers a versatile platform for further chemical modification to generate a library of analogues. The aryl iodide functionality is particularly useful as it serves as a handle for a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents onto the benzoyl ring, enabling systematic structure-activity relationship (SAR) studies.

Key derivatization reactions include:

Suzuki-Miyaura Coupling: Reaction with various aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes to introduce alkynyl substituents.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form N-aryl products.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

Ullmann Condensation: Copper-catalyzed reaction to form diaryl ethers or diaryl amines.

The following table outlines potential derivatization strategies based on cross-coupling reactions of the aryl iodide.

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Moiety at C4 of Benzoyl Ring
Suzuki-Miyaura R-B(OH)₂ or R-B(OR')₂Pd(PPh₃)₄, K₂CO₃Aryl, Heteroaryl, Vinyl, Alkyl
Sonogashira R-C≡C-HPdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl (-C≡C-R)
Heck H₂C=CHRPd(OAc)₂, P(o-tol)₃, Et₃NAlkenyl (-CH=CHR)
Buchwald-Hartwig R¹R²NHPd₂(dba)₃, BINAP, NaOt-BuAmino (-NR¹R²)
Stille R-Sn(Bu)₃Pd(PPh₃)₄Aryl, Vinyl, Alkyl
Ullmann (Ether) R-OHCuI, Cs₂CO₃Aryloxy (-OR)

These derivatization techniques provide powerful tools for modifying the properties of the parent compound, this compound, for various applications.

Modifications on the Piperidine Nitrogen

While the core structure of this compound features a benzoyl group attached to the piperidine nitrogen, synthetic strategies for analogous compounds often involve initial modifications of the piperidine nitrogen, which can later be deprotected and acylated. A common precursor is N-Boc-piperidine-4-carboxylic acid, where the tert-butyloxycarbonyl (Boc) group serves as a protecting group for the nitrogen.

A prevalent method for introducing substituents on the piperidine nitrogen is reductive amination. nih.gov For instance, N-Boc-piperidin-4-one can be reacted with various anilines in the presence of a reducing agent like sodium triacetoxyborohydride to yield N-Boc-4-(arylamino)piperidines. nih.gov Subsequent removal of the Boc group with an acid, such as trifluoroacetic acid, provides the free secondary amine, which can then be acylated with a desired benzoyl chloride to form the final product. nih.gov

Alternatively, direct N-alkylation of piperidine derivatives, such as piperidin-4-ol, can be achieved by reacting them with substituted benzyl bromides. researchgate.net This approach allows for the introduction of a variety of benzyl groups onto the piperidine nitrogen. The resulting N-substituted piperidine can then be further functionalized to introduce the carboxamide moiety at the C4 position. A study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) describes the synthesis of various analogues with benzoyl, benzyl, adamantanoyl, and other groups on the piperidine nitrogen, showcasing the versatility of N-substitution in this class of compounds. nih.gov

Table 1: Examples of N-Substituted Piperidine Analogues and Synthetic Methods

N-SubstituentPrecursorSynthetic MethodReference
BenzylPiperidin-4-olAlkylation with benzyl bromide researchgate.net
Substituted PhenylaminoN-Boc-piperidin-4-oneReductive amination followed by deprotection nih.gov
BenzoylPiperidineAcylation with benzoyl chloride nih.gov
DiphenylcarbamoylPiperidineReaction with diphenylcarbamoyl chloride nih.gov

Substitutions on the Phenyl Ring of the Benzoyl Moiety

The 4-iodo substituent on the benzoyl ring of this compound serves as a versatile synthetic handle for further diversification through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, significantly expanding the chemical space of the analogues.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester. nih.govnih.gov By reacting this compound with different aryl or alkyl boronic acids in the presence of a palladium catalyst (e.g., PdCl2(dppf)) and a base (e.g., Cs2CO3), a diverse library of 1-(4-arylbenzoyl)- or 1-(4-alkylbenzoyl)piperidine-4-carboxamide analogues can be generated. nih.gov This method is known for its high functional group tolerance. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.orgyoutube.com This reaction couples the 4-iodo group with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine. youtube.com This methodology allows for the synthesis of analogues containing a rigid alkynyl linker, which can be valuable for structure-activity relationship studies. The reactivity of aryl iodides is generally higher than that of aryl bromides or chlorides, allowing for selective coupling. wikipedia.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of N-aryl or N-alkyl derivatives. wikipedia.orglibretexts.org The this compound can be coupled with various primary or secondary amines in the presence of a palladium catalyst and a suitable phosphine ligand (e.g., XPhos, SPhos) and a base. youtube.com This allows for the synthesis of analogues where the iodo group is replaced by a substituted amino group, significantly altering the electronic and steric properties of the benzoyl moiety. The development of bulky, electron-rich phosphine ligands by the Buchwald group has greatly improved the efficiency of these reactions. youtube.com

Table 2: Cross-Coupling Reactions for Modifying the 4-Iodo Position

Reaction NameCoupling PartnerBond FormedTypical Catalysts
Suzuki-MiyauraAryl/Alkyl Boronic AcidC-CPdCl2(dppf), Pd(PPh3)4
SonogashiraTerminal AlkyneC-C (alkyne)Pd(PPh3)4, CuI
Buchwald-HartwigPrimary/Secondary AmineC-NPd(OAc)2, Buchwald ligands

Alterations to the Carboxamide Nitrogen and Side Chains

The carboxamide group at the C4 position of the piperidine ring is another key site for modification. A common synthetic strategy involves the preparation of a 1-(4-iodobenzoyl)piperidine-4-carboxylic acid intermediate, which is then coupled with a diverse range of amines to generate a library of carboxamide analogues.

The synthesis often starts with the acylation of a piperidine-4-carboxylate ester, such as ethyl piperidine-4-carboxylate, with 4-iodobenzoyl chloride. The resulting ester is then hydrolyzed, typically using a base like lithium hydroxide or sodium hydroxide, to yield the corresponding carboxylic acid. nih.govunica.it This carboxylic acid intermediate is then activated and coupled with various primary or secondary amines. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are commonly used to facilitate the amide bond formation. nih.govunica.it

This methodology has been successfully applied to synthesize a large series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally analogous to the iodo-derivatives. nih.gov In these studies, the corresponding carboxylic acid was coupled with a wide variety of substituted benzylamines and piperazines, yielding the desired amides in moderate to good yields (43-90%). nih.gov This demonstrates the robustness of the amide coupling step for generating diverse side chains. The resulting products can be purified by standard techniques such as recrystallization or column chromatography. unica.it

Table 3: Examples of Amine Partners for Carboxamide Synthesis

Amine ClassSpecific ExampleResulting Side Chain
Substituted Benzylamines2-MethylbenzylamineN-(2-Methylbenzyl)carboxamide
4-FluorobenzylamineN-(4-Fluorobenzyl)carboxamide
Substituted Piperazines1-(3-Methoxyphenyl)piperazine4-(3-Methoxyphenyl)piperazine-1-carbonyl
Aliphatic AminesN-benzylamineN-benzylcarboxamide

Regioselective Synthesis and Stereochemical Considerations

The synthesis of this compound analogues requires control over regioselectivity, particularly when introducing multiple substituents on the piperidine ring. The inherent symmetry of the piperidine-4-carboxamide core simplifies this to some extent, as the C2/C6 and C3/C5 positions are equivalent. However, for the synthesis of more complex, polysubstituted piperidines, regioselective functionalization becomes critical.

Modern synthetic methods allow for the direct C-H functionalization of piperidines at the C2, C3, or C4 positions, with the site-selectivity being controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov For instance, rhodium-catalyzed C-H insertion reactions can be directed to different positions on the piperidine ring. nih.gov While these methods are powerful, the synthesis of 1,4-disubstituted piperidines is more commonly achieved by using a pre-functionalized starting material, such as a 4-piperidone, which unambiguously defines the position of one substituent. nih.gov The generation and trapping of reactive intermediates like 3,4-piperidynes has also been explored as a novel method for synthesizing annulated piperidines with defined regiochemistry. nih.gov

Stereochemical considerations are important when substituents are introduced that create chiral centers. For the 1,4-disubstituted piperidine core of the target compound, cis/trans isomerism is a key factor if a second substituent is introduced on the ring. The stereoselective synthesis of substituted piperidines can be achieved through various strategies, including diastereoselective reductions or alkylations. For example, a one-pot synthesis of piperidin-4-ols has been developed that proceeds via a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, demonstrating excellent diastereoselectivity in the ring formation step. nih.gov Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, have also emerged as powerful tools for the asymmetric dearomatization of pyridine precursors to yield stereo-defined substituted piperidines. d-nb.info These methods provide precise control over the stereochemistry of the final products, which is often crucial for their biological activity.

Preclinical Pharmacological and Biological Evaluation

In Vitro Assays and Target Engagement Studies

The piperidine-4-carboxamide scaffold is a versatile structural motif that has been explored for its interaction with a variety of biological targets. While specific data on the 1-(4-iodobenzoyl) derivative is limited, studies on analogous compounds provide insight into the potential target engagement profile of this chemical class.

Receptor Binding Affinity Profiling (e.g., Dopamine (B1211576) Transporter, CCR5, Carbonic Anhydrase)

Specific receptor binding affinity data for 1-(4-Iodobenzoyl)piperidine-4-carboxamide is not detailed in available research. However, the parent structure, piperidine-4-carboxamide, has been incorporated into molecules targeting various receptors.

Dopamine Transporter: Research into dopamine reuptake inhibitors has utilized the piperidine-4-carboxamide scaffold. Studies on a series of sulfonamide and amide derivatives of piperidine-4-carboxamide have suggested their potential as potent dopamine reuptake inhibitors researchgate.net.

CCR5: The piperidine-4-carboxamide moiety has been used as a key component in the design of novel C-C chemokine receptor type 5 (CCR5) inhibitors. Based on pharmacophore models, a series of these derivatives were synthesized and evaluated for their inhibitory activity against CCR5, a crucial co-receptor for HIV-1 entry into host cells.

Carbonic Anhydrase: While numerous studies have investigated piperidine (B6355638) derivatives as carbonic anhydrase inhibitors, these have predominantly focused on compounds bearing a sulfamoylbenzoyl group rather than an iodobenzoyl moiety. Therefore, the binding affinity of this compound for carbonic anhydrases remains uncharacterized.

Enzyme Inhibition Studies (e.g., Secretory Glutaminyl Cyclase, Carbonic Anhydrase)

The inhibitory potential of this compound against specific enzymes is not well-documented. However, related structures have shown activity.

Secretory Glutaminyl Cyclase: There is no specific information available regarding the inhibition of secretory glutaminyl cyclase by this compound.

Carbonic Anhydrase: As mentioned previously, research on carbonic anhydrase inhibition by similar scaffolds has focused on derivatives with a sulfonamide group, which is critical for binding to the zinc ion in the enzyme's active site. The activity of the iodo-substituted compound is not reported.

Calpain: A series of piperidine carboxamide derivatives have been evaluated as inhibitors of µ-calpain, a cysteine protease. Certain keto amide derivatives demonstrated significant inhibitory potency and high selectivity over the related protease, cathepsin B nih.gov.

Table 1: Calpain Inhibition by Piperidine Carboxamide Analogs Note: Data presented is for related compounds, not this compound.

CompoundTargetKi (nM)Selectivity vs. Cathepsin B
11f µ-Calpain30>100-fold
11j µ-Calpain9>100-fold
Source: Bioorganic & Medicinal Chemistry Letters, 2000. nih.gov

Cellular Assays for Functional Activity (e.g., Calcium Mobilization, Antiviral Activity, Antibacterial Activity)

Functional activity for this compound in cellular assays has not been specifically reported. The functional activity of the broader piperidine-4-carboxamide class has been assessed in various contexts.

Calcium Mobilization: In the development of CCR5 inhibitors, a calcium mobilization assay was employed to determine the functional antagonism of piperidine-4-carboxamide derivatives. This assay measures the ability of a compound to block the intracellular calcium flux induced by the natural ligand of the receptor.

Antiviral Activity: The piperidine-4-carboxamide scaffold is present in molecules investigated for antiviral properties.

Anti-HIV-1: Selected piperidine-4-carboxamide derivatives that showed potent CCR5 antagonism were further evaluated for their ability to inhibit HIV-1 replication in a single-cycle assay.

Anti-Cytomegalovirus (CMV): A high-throughput screen identified a compound containing the piperidine-4-carboxamide motif, NCGC2955, as an inhibitor of human CMV replication. Subsequent synthesis and testing of analogs confirmed that this structural class can exhibit potent anti-CMV activity with a high selectivity index.

Antibacterial Activity: The antibacterial potential of various piperidine derivatives has been explored. A study involving the synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide assessed their activity against both Gram-positive and Gram-negative bacteria, with some synthesized compounds showing comparable or improved activity over the parent compound researchgate.net.

Pathway Modulation and Signal Transduction Investigations

Specific investigations into the pathway modulation and signal transduction effects of this compound are not available in the reviewed scientific literature.

In Vivo (Non-Human) Pharmacological Assessment

In vivo data for this compound is not currently available. The following section describes in vivo studies conducted on structurally related compounds.

Preliminary Efficacy Studies in Animal Models (e.g., Analgesia, Anti-HIV-1, CNS-related activity)

While direct in vivo efficacy studies for this compound have not been published, related compounds from the piperidine-4-carboxamide class have been evaluated in animal models.

Analgesia: A study of various piperidine-4-carboxamide derivatives reported that the synthesized compounds were shown to relieve pain and produce analgesia in mice researchgate.net. The specific models and extent of the analgesic effect were part of this preliminary evaluation.

Anti-HIV-1: Although in vitro anti-HIV-1 activity has been established for some CCR5-antagonist piperidine-4-carboxamide derivatives, progression to in vivo animal efficacy studies for these specific compounds has not been detailed in the available literature.

CNS-related activity: Piperidine carboxamide-derived calpain inhibitors that showed potent enzyme inhibition in vitro were also tested in vivo. These compounds were found to inhibit NMDA-induced convulsions in mice, suggesting that their calpain inhibition activity in the brain results in anticonvulsive properties nih.gov.

Radiotracer Applications and Imaging Studies

The structural characteristics of this compound, specifically the presence of an iodine atom, make it highly suitable for development as a radiotracer for use in nuclear imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The iodine can be substituted with a radioactive isotope, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131, to create a radiolabeled version of the molecule. Once administered, the distribution and localization of this radiotracer in the body can be visualized, providing valuable information about physiological and pathological processes at the molecular level.

Research on analogous iodinated benzamide compounds has demonstrated the feasibility and utility of this approach. For instance, radioiodinated N-(2-(4-piperidyl)ethyl)benzamides have been synthesized and evaluated for their ability to bind to sigma binding sites in the brain. In these studies, compounds were labeled with Iodine-125 and their biodistribution was assessed in rats. Planar imaging studies with an Iodine-123 labeled analogue in monkeys revealed significant accumulation in the brain, suggesting potential for studying sigma receptor distribution in humans nih.gov.

The development of a radiotracer based on this compound would involve a multi-step process:

Radiolabeling: The synthesis of the radiolabeled compound, for example, [¹²³I]this compound, would be the initial step. This typically involves a nucleophilic substitution reaction on a suitable precursor molecule.

In Vitro Characterization: Before in vivo studies, the radiolabeled compound's affinity and selectivity for its biological target would be confirmed through in vitro binding assays.

In Vivo Biodistribution and Imaging: Following successful in vitro characterization, preclinical imaging studies in animal models, such as rodents and non-human primates, would be conducted. These studies provide data on the uptake of the radiotracer in various organs, its ability to cross the blood-brain barrier (if targeting the central nervous system), and its clearance profile.

While specific imaging studies on this compound are not yet extensively reported in publicly available literature, the principles derived from similar structures provide a strong rationale for its potential in this area. The data from studies on related compounds can be used to hypothesize the expected performance of a radiolabeled version of this specific molecule.

Below is a hypothetical data table illustrating the kind of information that would be generated from preclinical imaging studies of a radiolabeled analogue, based on findings for similar compounds.

ParameterFinding for Analogue ([¹²³I]5) nih.gov
Radiolabeling Method Iododestannylation of a tri-n-butyltin precursor
Radiochemical Purity >95%
Brain Uptake (Rat) 1.59% of injected dose at 5 minutes
Brain Half-life (Monkey) 6 hours
Target Selectivity Co-administration with haloperidol resulted in a 56-73% reduction in brain radioactivity, indicating binding to sigma sites.

This table presents data for an analogous radioiodinated benzamide to illustrate the type of findings from such studies.

Biomarker Modulation

In the context of drug development and clinical diagnostics, a biomarker is a measurable indicator of a biological state or condition. Radiotracers derived from compounds like this compound can be instrumental in the study of biomarker modulation. By targeting specific enzymes, receptors, or transporters, these imaging agents can provide a non-invasive method to assess the expression levels and functional activity of these biomarkers in both healthy and diseased states.

For example, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are important cancer-related biomarkers nih.govnih.gov. The development of a radiolabeled version of this compound that targets a specific biomarker would allow for the visualization and quantification of that marker's presence and changes in response to therapeutic interventions.

The process of using such a radiotracer for biomarker modulation studies would involve:

Baseline Imaging: Establishing the normal expression and activity of the biomarker in a healthy control group.

Disease Model Imaging: Imaging a disease model to characterize the alteration of the biomarker in the pathological state.

Pharmacological Intervention: Administering a therapeutic agent and using the radiotracer to monitor the effect of the drug on the biomarker's expression or activity over time.

This approach can provide crucial insights into the mechanism of action of a drug and can help in determining its efficacy. For instance, if this compound were found to interact with a specific receptor that is overexpressed in a particular type of tumor, a radiolabeled version could be used to:

Identify patients whose tumors express the target, making them suitable candidates for a targeted therapy.

Monitor the receptor occupancy of a therapeutic drug targeting that receptor.

Assess the early response to treatment by observing changes in receptor density.

The table below summarizes the potential applications of a radiolabeled this compound in biomarker modulation, based on the activities of related compounds.

Application AreaBiomarker Target (Hypothetical)Information Gained from Imaging
Oncology Tumor-associated receptors or enzymesTumor detection, staging, and assessment of treatment response
Neuroscience Neurotransmitter receptors or transportersUnderstanding of neurological disorders and the effects of neuropharmacological drugs
Cardiology Myocardial receptors or enzymesAssessment of cardiac function and disease progression

Structure Activity Relationship Sar Studies of 1 4 Iodobenzoyl Piperidine 4 Carboxamide Derivatives

Impact of the 4-Iodo Substituent on Biological Activity and Physicochemical Properties

Physicochemical Properties:

Electronic Effects: Iodine is the least electronegative of the halogens but still acts as a weak electron-withdrawing group through inductive effects. Simultaneously, it can donate electron density to the aromatic ring via resonance. This dual electronic nature can influence the electron density of the benzoyl ring and the carbonyl oxygen, which may be critical for target binding.

Size and Steric Hindrance: The large atomic radius of iodine introduces significant steric bulk at the 4-position. This can either promote or hinder binding, depending on the topology of the target's binding pocket. A bulky substituent may provide additional van der Waals interactions within a large hydrophobic pocket, thereby increasing affinity. Conversely, it could cause steric clashes if the binding site is constrained.

Halogen Bonding: The iodine atom can act as a halogen bond donor, a non-covalent interaction where the electropositive region on the outer surface of the iodine atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom on the receptor. This type of interaction can contribute to the binding affinity and selectivity of the ligand.

Impact on Biological Activity:

The specific impact of the 4-iodo substituent is target-dependent. In some cases, the increased lipophilicity and potential for halogen bonding conferred by the iodine atom can lead to enhanced potency compared to other halogen or non-halogenated analogs. For instance, in a series of benzothiazole (B30560) derivatives targeting amyloid-β fibrils, increasing lipophilicity through iodination was correlated with improved binding affinity. nih.gov However, this also led to increased nonspecific binding. nih.gov In other instances, the steric bulk of the iodine may be detrimental to activity if the binding pocket cannot accommodate it.

The following table summarizes the general physicochemical effects of the 4-iodo substituent:

Physicochemical PropertyEffect of 4-Iodo SubstituentPotential Impact on Biological Activity
Lipophilicity (logP) Significant IncreaseEnhanced membrane permeability, potential for increased nonspecific binding.
Electronic Effect Weakly electron-withdrawing (inductive), electron-donating (resonance)Modulation of benzoyl ring electron density, affecting interactions with the target.
Steric Bulk LargeCan enhance binding through van der Waals interactions in a suitable pocket or cause steric hindrance.
Halogen Bonding Potential to act as a halogen bond donorCan provide an additional favorable interaction with the target, increasing affinity and selectivity.

Substituent Effects on the Benzoyl Ring and Their Correlation with Target Interactions

While the 4-iodo group is a defining feature of the parent compound, modifications to other positions on the benzoyl ring, or replacement of the iodine with other substituents, can provide valuable insights into the SAR. The electronic and steric nature of these substituents dictates their interaction with the target protein.

In a study of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as carbonic anhydrase inhibitors, various substituents on the benzoyl ring were explored. nih.gov Although this series has a sulfamoyl group instead of an iodo group, the findings offer a useful parallel for understanding substituent effects on a similar scaffold. The study demonstrated that the position and nature of substituents significantly impact inhibitory activity. For example, a 4-methoxyphenyl (B3050149) group resulted in high potency, while moving the methoxy (B1213986) group to the 3-position led to a decrease in activity. nih.gov

This suggests that the binding pocket of the target has specific requirements for substituent placement. Electron-donating groups (like methoxy) and electron-withdrawing groups at different positions can alter the electrostatic potential of the benzoyl ring, influencing key interactions with amino acid residues in the active site.

The following table illustrates hypothetical SAR trends for substituents on the benzoyl ring of 1-(benzoyl)piperidine-4-carboxamide derivatives, based on general medicinal chemistry principles:

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale
Para (4-position) Large, Lipophilic (e.g., Iodo, Bromo)Potentially high affinityFavorable interactions within a hydrophobic pocket.
Small, Electron-withdrawing (e.g., Fluoro, Chloro)Moderate to high affinityBalances electronic effects and steric fit.
Electron-donating (e.g., Methoxy, Methyl)VariableDependent on the electronic requirements of the binding site.
Meta (3-position) Electron-withdrawing (e.g., Nitro, Cyano)May decrease activityCan alter the orientation of the benzoyl ring in the binding pocket.
Hydrogen bond donor/acceptor (e.g., Hydroxyl, Amino)Potentially increased affinity/selectivityFormation of specific hydrogen bonds with the target.
Ortho (2-position) Any substituentLikely to decrease activitySteric hindrance can disrupt the optimal conformation for binding.

Influence of Piperidine (B6355638) Ring Substitutions on Potency and Selectivity

The piperidine ring is a common scaffold in medicinal chemistry and its substitution pattern can significantly affect the potency and selectivity of a ligand. nih.gov Substituents on the piperidine ring of 1-(4-Iodobenzoyl)piperidine-4-carboxamide derivatives can influence the molecule's conformation, basicity, and ability to interact with the target.

N-Substitution: The nitrogen atom of the piperidine ring is a key point for modification. In many classes of compounds, the substituent on the piperidine nitrogen plays a crucial role in determining biological activity. For example, in a series of sigma-1 receptor ligands, the nature of the N-substituent on a piperidine or piperazine (B1678402) ring was critical for affinity and selectivity. nih.gov

C2, C3, and C4-Substitution: Introducing substituents at the carbon atoms of the piperidine ring can have several effects:

Conformational Restriction: Small alkyl or other groups can lock the piperidine ring into a specific chair or twist-boat conformation, which may be more or less favorable for binding.

Introduction of New Interaction Points: Functional groups like hydroxyls, amines, or carboxylates can be introduced to form additional hydrogen bonds or ionic interactions with the target.

Modulation of Physicochemical Properties: Substituents can alter the molecule's polarity, solubility, and metabolic stability.

Bioisosteric replacement of the piperidine ring with other cyclic systems, such as azaspiro[3.3]heptane, is another strategy to modulate the physicochemical and pharmacological properties of the molecule. researchgate.net Such replacements can alter the exit vectors of the substituents, leading to different interactions with the target, as well as improving properties like metabolic stability. researchgate.netcambridgemedchemconsulting.com

The following table provides a hypothetical overview of the influence of piperidine ring substitutions:

Position of SubstitutionType of SubstituentPotential Effect on Potency and Selectivity
N1 (Nitrogen) Small alkyl (e.g., Methyl)May increase lipophilicity and alter basicity.
Arylalkyl (e.g., Benzyl)Can provide additional hydrophobic interactions.
C2/C6 Alkyl or other groupsCan induce a specific ring conformation and introduce steric effects.
C3/C5 Functional groups (e.g., OH, NH2)Can introduce new hydrogen bonding or ionic interactions.
C4 (Carboxamide is present)Modifications to the carboxamide itself would fall under section 4.4.

Role of the Carboxamide Moiety in Ligand-Target Binding

The carboxamide moiety at the 4-position of the piperidine ring is a critical pharmacophoric element. Its primary role is to act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). researchgate.net These interactions are often essential for anchoring the ligand in the binding site of the target protein and contribute significantly to binding affinity and specificity.

In many structurally related compounds, the amide group is observed to form key hydrogen bonds with backbone or side-chain residues of the target protein. For instance, in a series of protein kinase B inhibitors, the amide linker was found to form a close contact with the side chain of an aspartate residue. acs.org The crystal structure of N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide shows that the amide N-H group participates in intermolecular hydrogen bonding, forming dimers in the crystal lattice. nih.gov This highlights the strong hydrogen bonding potential of this moiety.

The orientation of the carboxamide group is influenced by the conformation of the piperidine ring. Typically, a substituent at the 4-position of a piperidine ring prefers an equatorial orientation to minimize steric hindrance, which would position the carboxamide for optimal interaction with the target.

The key interactions involving the carboxamide moiety are summarized below:

Carboxamide GroupInteraction TypePotential Interacting Residues in Target
Carbonyl Oxygen (C=O) Hydrogen Bond AcceptorAsparagine, Glutamine, Serine, Threonine, Tyrosine, Arginine, Lysine, Histidine (side chains); Backbone N-H
Amide Hydrogen (N-H) Hydrogen Bond DonorAspartate, Glutamate, Serine, Threonine, Tyrosine (side chains); Backbone C=O

Conformational Analysis and its Relationship to SAR

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize torsional and steric strain. nih.gov However, in N-acylpiperidines, a twist-boat conformation can also be populated, and in some cases, this less favorable conformation is stabilized by protein-ligand interactions. acs.orgnih.gov For a 4-substituted piperidine like the one , the carboxamide group is expected to favor an equatorial position in the chair conformation to reduce 1,3-diaxial interactions.

N-Benzoyl Group Orientation: The orientation of the 4-iodobenzoyl group relative to the piperidine ring is determined by the rotation around the amide bond. There is a significant energy barrier to rotation around the C(O)-N bond due to its partial double-bond character. This can lead to distinct conformers. The dihedral angle between the plane of the benzoyl ring and the mean plane of the piperidine ring is crucial. In the crystal structure of a related compound, N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide, the phenyl ring of the benzoyl group and the piperidine ring are not coplanar, with a dihedral angle of 46.1°. nih.gov This non-planar arrangement is likely a result of minimizing steric hindrance between the ortho-hydrogens of the benzoyl ring and the axial hydrogens at the C2 and C6 positions of the piperidine ring.

The interplay between these conformational features is critical for SAR. A specific conformation may be required to correctly orient the 4-iodo substituent and the carboxamide group for optimal interactions with the target. Substituents on either the benzoyl or the piperidine ring can influence the conformational equilibrium, which in turn can affect the biological activity. For example, bulky substituents at the 2-position of the piperidine ring can force the N-acyl group into a specific orientation due to pseudoallylic strain. nih.gov

Computational and Chemoinformatic Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions between a ligand and its target receptor at an atomic level. For the piperidine-4-carboxamide scaffold, docking studies have been pivotal in elucidating binding modes with various enzymes.

While specific docking studies on 1-(4-iodobenzoyl)piperidine-4-carboxamide are not extensively detailed in public literature, research on closely related analogs provides significant insight. For instance, docking studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives targeting human carbonic anhydrase (hCA) isoforms have been performed. nih.gov These studies revealed that the sulfonamide group coordinates with the zinc ion in the active site, while the piperidine (B6355638) ring and its substituents form key interactions with amino acid residues in the hydrophilic and hydrophobic regions of the active site. nih.gov Similarly, docking has been used to identify the binding patterns of thiazole (B1198619) carboxamides with COX-1 and COX-2 isozymes and to study the interactions of pyrazole-carboxamides with hCA I and hCA II receptors. nih.govnih.gov

In a hypothetical docking of this compound into a target's active site, the following interactions would be anticipated based on its structural features:

The carboxamide group is a prime candidate for forming hydrogen bonds with amino acid residues, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).

The piperidine ring provides a flexible yet stable core that can adopt a conformation (e.g., chair conformation) to fit optimally within the binding pocket.

The iodobenzoyl group can participate in various interactions. The iodine atom can form halogen bonds, which are increasingly recognized for their role in molecular recognition. The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor's active site. researchgate.net The carbonyl group attached to the piperidine is a strong hydrogen bond acceptor.

Table 1: Potential Ligand-Target Interactions for this compound based on Molecular Docking Principles

Molecular Fragment Potential Interaction Type Interacting Residues (Examples)
Carboxamide NH Hydrogen Bond Donor Asp, Glu, Carbonyl Backbone
Carboxamide C=O Hydrogen Bond Acceptor Asn, Gln, Ser, Thr, Lys
Benzoyl C=O Hydrogen Bond Acceptor Arg, Asn, Gln
Iodophenyl Ring Hydrophobic, π-π Stacking Phe, Tyr, Trp, Leu, Val
Iodine Atom Halogen Bond Carbonyl Oxygen, Ser, Thr
Piperidine Ring van der Waals, Hydrophobic Ala, Val, Leu, Ile

These simulations are fundamental in structure-based drug design, allowing for the rational modification of the lead compound to enhance binding affinity and selectivity.

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms and Stability

Following molecular docking, which provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of the binding pose and the conformational changes that may occur.

For analogs of this compound, MD simulations have proven valuable. In the study of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide inhibitors of carbonic anhydrase, 200-nanosecond MD simulations were performed to explore the binding modes and confirm the stability of the ligand-protein complexes. nih.gov The root-mean-square deviation (RMSD) analysis from these simulations helps to verify that the ligand remains stably bound within the active site throughout the simulation period. nih.gov Similar MD studies on other piperidine-carboxamide derivatives have provided atomic-level details of their binding in the active site of targets like secretory glutaminyl cyclase. nih.gov The stability of docking results can be further analyzed through MD simulations, as demonstrated in studies of pyrazole-carboxamides, which used 50-nanosecond simulations. nih.gov

An MD simulation for a complex of this compound with a target protein would:

Assess the stability of the crucial hydrogen bonds and hydrophobic interactions identified in docking.

Reveal the role of water molecules in mediating ligand-protein interactions.

Explore the conformational flexibility of the piperidine ring and the benzoyl moiety within the binding site.

Provide a basis for calculating binding free energies, offering a more quantitative prediction of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are essential in ligand-based drug design, particularly when the 3D structure of the target is unknown. nih.gov By analyzing a set of molecules with known activities, QSAR can identify key physicochemical properties, or "descriptors," that are critical for activity.

For the piperidine-4-carboxamide class of compounds, a QSAR study would involve:

Data Set Preparation : Compiling a series of piperidine-4-carboxamide analogs with experimentally measured biological activities.

Descriptor Calculation : Calculating various molecular descriptors for each compound, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Generation : Using statistical methods like Partial Least Squares (PLS) regression to build a model that correlates the descriptors with activity. nih.gov

Validation : Testing the model's predictive power using internal (e.g., leave-one-out) and external validation sets.

Pharmacophore modeling is another ligand-based approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov A pharmacophore model can be generated from a set of active molecules or from a ligand-receptor complex. nih.gov For instance, a pharmacophore-assisted virtual screening led to the discovery of a novel secretory glutaminyl cyclase inhibitor with a piperidine-4-carboxamide moiety. nih.gov The HypoGen algorithm, available in software like Discovery Studio, can generate hypotheses about the spatial arrangement of features necessary for activity. nih.gov

A pharmacophore generated for a series of active 1-(benzoyl)piperidine-4-carboxamide derivatives would likely highlight the spatial relationships between the hydrogen bond features of the carboxamide, the hydrophobic character of the piperidine, and the features of the substituted benzoyl ring.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding human data)

Before a compound can become a drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools play a crucial role in the early prediction of these properties, helping to identify and eliminate compounds with poor pharmacokinetic profiles, thus reducing the time and cost of drug development. researchgate.netnih.gov Various computational models and software, such as pkCSM and SwissADME, are used to predict these properties based on the molecule's structure. frontiersin.org

For this compound, key ADME parameters can be predicted. While experimental data is not available, predictions can be made based on its structure and by analogy to similar compounds studied in silico. nih.govrsc.org

Table 2: Predicted ADME Properties for this compound

Property Predicted Value/Classification Significance
Molecular Weight 358.19 g/mol Complies with Lipinski's rule of five (<500), suggesting good potential for absorption.
LogP (Lipophilicity) ~2.5 - 3.5 (Estimated) Indicates good lipophilicity, which is favorable for membrane permeability and absorption. frontiersin.org
Aqueous Solubility Moderately to Poorly Soluble The presence of polar groups (amides) is offset by the large hydrophobic iodobenzoyl moiety.
Caco-2 Permeability Moderate to High Predicted to have reasonable intestinal permeability based on its physicochemical properties. frontiersin.org
P-glycoprotein Substrate Likely No Compounds of this nature are often not substrates for efflux pumps like P-glycoprotein. frontiersin.org
CYP450 Inhibition Potential Inhibitor (e.g., CYP2D6, CYP3A4) Aromatic rings and heteroatoms can interact with the active sites of cytochrome P450 enzymes.

These predictions suggest that this compound likely has a reasonable profile for oral bioavailability, though potential interactions with metabolic enzymes would require experimental verification.

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel therapeutic agents based on the this compound scaffold can be pursued through two complementary drug design strategies: ligand-based and structure-based design.

Ligand-Based Drug Design: This approach is utilized when the 3D structure of the biological target is not available. nih.gov It relies on the knowledge of other molecules that bind to the target.

QSAR: As described in section 5.3, a QSAR model built from a series of active piperidine-4-carboxamide analogs could guide the design of new compounds. For example, if the model indicated that higher electron-withdrawing capacity on the benzoyl ring increases activity, analogs with different halogen substitutions could be synthesized.

Pharmacophore Hopping: A pharmacophore model can be used to screen large compound libraries to find new, structurally diverse molecules that match the required 3D arrangement of features. nih.gov This can lead to the discovery of novel scaffolds (scaffold hopping) with potentially improved properties. youtube.com

Structure-Based Drug Design: This strategy is employed when the 3D structure of the target protein is known, often from X-ray crystallography or NMR spectroscopy.

Molecular Docking: As detailed in section 5.1, docking this compound into the target's active site can reveal key binding interactions. This information allows for rational, structure-guided modifications. For example, if docking reveals an unoccupied hydrophobic pocket near the iodine atom, a larger substituent could be placed there to improve binding affinity.

MD Simulations: Following docking, MD simulations (section 5.2) can confirm the stability of the proposed binding mode and help refine the design by providing a dynamic picture of the interactions.

A powerful strategy often involves combining these approaches. For example, insights from a ligand-based pharmacophore model can be validated and refined using docking into a homology model of the target receptor if the experimental structure is unavailable. The design of selective carbonic anhydrase inhibitors based on the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold exemplifies this integrated approach, where modifications to the "tail" functionality were used to optimize interactions within the active site, guided by docking and MD simulations. nih.gov

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural elucidation of novel compounds. By interacting with electromagnetic radiation, molecules like 1-(4-Iodobenzoyl)piperidine-4-carboxamide produce unique spectra that act as molecular fingerprints.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for detecting chromophores, which are parts of a molecule that absorb light. In this compound, the iodobenzoyl group is the primary chromophore. The aromatic ring conjugated with the carbonyl group is expected to exhibit characteristic absorption bands in the UV region. While specific experimental data is not widely published, analysis of similar aromatic compounds suggests that one would expect to observe absorption maxima related to π-π* transitions of the benzene (B151609) ring and n-π* transitions of the carbonyl group. shimadzu.com The precise wavelength of maximum absorbance (λmax) can be influenced by the solvent used for analysis. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands confirming its key structural features. Analysis of related piperidine (B6355638) carboxamide derivatives provides a basis for these expected values. unica.itresearchgate.net

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretching3400-3200 (typically two bands for -NH₂)
Aromatic (C-H)Stretching3100-3000
Aliphatic (C-H)Stretching3000-2850
Ketone (C=O)Stretching1650-1630
Amide I (C=O)Stretching1680-1630
Amide II (N-H)Bending1640-1550
Aromatic (C=C)Stretching1600-1450
Carbon-Iodine (C-I)Stretching600-500

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include:

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the 4-iodobenzoyl ring.

Piperidine Protons: A series of complex multiplets in the upfield region (typically δ 1.4–3.8 ppm) due to the protons on the piperidine ring.

Amide Protons: One or two broad singlets corresponding to the -CONH₂ protons, which may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Expected signals include:

Carbonyl Carbons: Two signals in the highly deshielded region (δ 165-175 ppm) for the amide and ketone carbonyls.

Aromatic Carbons: Signals in the δ 100-150 ppm range, including the carbon atom bonded to the iodine, which would appear at a characteristically shielded position compared to the other aromatic carbons.

Piperidine Carbons: Several signals in the aliphatic region (δ 25-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₃H₁₅IN₂O₂), the expected monoisotopic mass is approximately 358.02 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision. The fragmentation pattern observed in the mass spectrum can also provide structural information, with likely fragments corresponding to the cleavage of the amide bond or the bond between the benzoyl group and the piperidine ring. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For this compound, a reverse-phase HPLC method would typically be employed for purity analysis. unica.it In this method, the compound is passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks, often with detection by UV light at a wavelength where the iodobenzoyl chromophore absorbs strongly. sigmaaldrich.com

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. A small amount of the compound is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexanes. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound is visualized, often using a UV lamp, where the aromatic ring will cause it to appear as a dark spot on a fluorescent background. libretexts.org

Flash Chromatography

For the purification of this compound on a preparative scale after its synthesis, flash chromatography is the method of choice. This technique is an air-pressure-driven version of column chromatography that allows for fast and efficient separation. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel) and eluted with a solvent system, often guided by prior TLC analysis, to isolate the pure compound from starting materials, reagents, and byproducts. nih.gov

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and iodine should agree closely with the calculated theoretical values. This technique provides definitive confirmation of the compound's empirical formula and serves as a critical check of its purity. unica.it

Calculated Elemental Composition for C₁₃H₁₅IN₂O₂

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.01143.62%
HydrogenH1.0084.22%
IodineI126.9035.43%
NitrogenN14.0077.82%
OxygenO15.9998.93%

Crystallography

Advanced Research Applications and Future Perspectives

Development of Tool Compounds for Biological Research

While specific studies detailing the use of 1-(4-Iodobenzoyl)piperidine-4-carboxamide as a dedicated "tool compound" are not extensively documented in publicly available literature, its structural features suggest its utility as a valuable research reagent. Tool compounds are essential for validating biological targets and elucidating physiological pathways. The core piperidine-4-carboxamide structure is a recognized pharmacophore, and the introduction of a 4-iodobenzoyl group provides a unique combination of properties. The iodine atom, for instance, can serve as a heavy atom for X-ray crystallography studies, aiding in the structural determination of ligand-protein complexes. Furthermore, the 4-iodobenzoyl moiety imparts specific steric and electronic properties that can be exploited to probe the binding pockets of target proteins.

Derivatives of the broader 1-(benzoyl)piperidine-4-carboxamide class have been investigated as inhibitors of various enzymes, including human carbonic anhydrases. nih.govnih.gov In such contexts, the systematic variation of substituents on the benzoyl ring is a common strategy to understand structure-activity relationships (SAR). Therefore, this compound can be considered a valuable member of a chemical series for dissecting the molecular interactions that govern the potency and selectivity of this class of compounds.

Integration into Fragment-Based Drug Discovery (FBDD) or Virtual Screening Libraries

Fragment-based drug discovery (FBDD) and virtual screening are powerful techniques in modern drug discovery that rely on curated libraries of chemical compounds. The piperidine-4-carboxamide scaffold is a frequent constituent of such libraries due to its favorable physicochemical properties and proven track record in successful drug campaigns. nih.gov

While direct evidence of the inclusion of this compound in specific commercially available FBDD libraries is not readily found, its molecular characteristics align with the principles of fragment-based design. The compound can be deconstructed into the piperidine-4-carboxamide fragment and the 4-iodobenzoyl fragment, both of which represent valuable starting points for fragment-to-lead development.

In the realm of virtual screening, where computational methods are used to predict the binding of small molecules to a biological target, this compound is a relevant entity. Databases used for virtual screening contain vast numbers of chemical structures, and piperidine (B6355638) derivatives are well-represented. researchgate.netsciengpub.ir The defined structure of this compound, with its specific arrangement of hydrogen bond donors and acceptors, aromatic features, and the potential for halogen bonding from the iodine atom, makes it a suitable candidate for in silico screening against a variety of protein targets. nih.gov For example, a study on piperidine-4-carboxamide derivatives as secretory glutaminyl cyclase inhibitors utilized high-throughput virtual screening to identify lead compounds. nih.govsigmaaldrich.com

Exploration of Novel Therapeutic Areas (excluding clinical applications)

The piperidine-4-carboxamide scaffold has been explored for a multitude of therapeutic applications. Research into derivatives has shown potential in areas such as cancer, neurodegenerative diseases, and infectious diseases.

Anticancer Research: Piperidine-4-carboxamide derivatives have been investigated as inhibitors of various kinases, which are key targets in oncology. nih.gov For instance, analogs have been designed and synthesized as inhibitors of human carbonic anhydrases IX and XII, which are tumor-associated enzymes. nih.govnih.govnih.gov

Neurodegenerative Disorders: The piperidine-4-carboxamide scaffold has been identified as a promising starting point for the design of inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathology of Alzheimer's disease. nih.govsigmaaldrich.com

Infectious Diseases: The potential of piperidine-4-carboxamides as antimicrobial agents has been recognized. For example, derivatives have been shown to target DNA gyrase in Mycobacterium abscessus, a bacterium responsible for difficult-to-treat infections.

While these examples pertain to the broader class of piperidine-4-carboxamides, the unique properties of the 4-iodobenzoyl substituent in this compound could offer advantages in modulating these or other biological targets. The enhanced lipophilicity and potential for halogen bonding conferred by the iodine atom could lead to improved target affinity and altered pharmacokinetic properties.

Challenges and Opportunities in Modulating Specific Biological Targets with Piperidine-4-carboxamide Scaffolds

The widespread use of the piperidine-4-carboxamide scaffold in drug discovery is a testament to its utility, but it also comes with inherent challenges and significant opportunities.

Challenges:

Selectivity: As the piperidine-4-carboxamide core is a common structural motif, achieving selectivity for a specific biological target over other related proteins can be challenging. Off-target effects are a common concern in drug development. researchgate.net

Physicochemical Properties: While generally possessing good drug-like properties, the physicochemical characteristics of piperidine-4-carboxamide derivatives, such as solubility and permeability, need to be carefully optimized for each specific application. The introduction of lipophilic groups, such as the 4-iodobenzoyl moiety, can impact these properties.

Synthetic Complexity: The synthesis of highly substituted and stereochemically complex piperidine-4-carboxamide analogs can be challenging and require multi-step synthetic routes. nih.gov

Opportunities:

Privileged Scaffold: The piperidine-4-carboxamide is considered a "privileged scaffold," meaning it is capable of binding to multiple, unrelated biological targets. This versatility provides a rich starting point for the development of new therapeutics for a wide range of diseases. nih.gov

Structural Versatility: The piperidine ring and the carboxamide group offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties through systematic structure-activity relationship (SAR) studies. nih.govnih.gov The 4-iodobenzoyl group in this compound, for example, can be readily modified through various cross-coupling reactions.

Improving Drug-like Properties: The introduction of chiral centers and other structural modifications to the piperidine scaffold can be used to modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce potential toxicities. researchgate.net

Outlook for Next-Generation Analogues and Mechanistic Studies

The future of research on this compound and its analogues is promising, with several avenues for further exploration.

The development of next-generation analogues will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-iodobenzoyl group, for instance, by replacing the iodine with other halogens or different functional groups, will be crucial to delineate the structural requirements for optimal activity and selectivity against specific targets.

Bioisosteric Replacement: Replacing the piperidine ring with other saturated heterocyclic systems could lead to novel compounds with improved properties.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, through the formation of bicyclic or spirocyclic systems, could enhance binding affinity and selectivity.

Mechanistic studies will be essential to fully understand the mode of action of this compound and its derivatives. Techniques such as:

X-ray Crystallography: To visualize the binding mode of the compound within the active site of its target protein. The iodine atom can be particularly useful in this context.

Molecular Dynamics Simulations: To study the dynamic interactions between the ligand and the protein, providing insights into the stability of the complex and the role of specific functional groups. nih.gov

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.

By combining these approaches, researchers can continue to unlock the full potential of the this compound scaffold in the development of novel research tools and as a foundation for future therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Iodobenzoyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous acetonitrile. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives were prepared by activating the carboxylic acid with EDCI/HOBt, followed by amide bond formation with amines . Adjust reaction time (overnight stirring) and temperature (room temperature) to optimize yields.
  • Data : Typical yields range from 34% to 71% for similar compounds, depending on the amine substituent .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodology : Use a combination of 1H^1H/13C^{13}C NMR (to confirm piperidine and iodobenzoyl moieties), IR spectroscopy (to validate carbonyl and amide groups), and elemental analysis (to verify purity). For example, 1H^1H NMR signals for piperidine protons typically appear at δ 1.42–3.78 ppm, while aromatic protons from the iodobenzoyl group resonate at δ 7.45–8.50 ppm .
  • Data : Melting points for analogous compounds range from 123°C to 205°C, providing a benchmark for purity assessment .

Q. How can researchers preliminarily assess the biological activity of this compound?

  • Methodology : Screen for enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding activity using in vitro assays. Related piperidine-4-carboxamides showed activity against human carbonic anhydrase isoforms, suggesting a framework for testing . Use cell-based assays to evaluate cytotoxicity or antimicrobial potential, as seen in structurally similar thiazole- and pyridine-containing analogs .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents on the piperidine ring?

  • Methodology : Optimize steric effects by using polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis to enhance reaction efficiency. For example, coupling hindered amines in 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide required extended reaction times (24–48 hours) and elevated temperatures (40–60°C) to achieve >50% yields .
  • Data : Substituting acetonitrile with DMF increased yields by 15–20% in analogous reactions .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For example, 13C^{13}C-1H^1H correlations confirmed carbonyl carbons at δ 168–175 ppm in related compounds . Use high-resolution mass spectrometry (HRMS) to confirm molecular ions, as discrepancies in elemental analysis (±0.3% for C/H/N) may arise from hygroscopicity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodology : Systematically modify the iodobenzoyl group (e.g., replace iodine with other halogens) or the piperidine carboxamide substituents. For instance, replacing iodine with a sulfamoyl group in analogs enhanced carbonic anhydrase inhibition by 30% . Use molecular docking to predict binding interactions with target proteins .

Substituent Biological Activity Reference
4-IodobenzoylModerate enzyme inhibition
4-SulfamoylHigh enzyme inhibition
4-ChlorobenzylCytotoxic activity

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodology : Employ QSAR models to estimate logP (lipophilicity) and bioavailability. Tools like SwissADME predict that piperidine-4-carboxamides with iodobenzoyl groups may have moderate blood-brain barrier permeability due to their molecular weight (~400 g/mol) and polar surface area . Molecular dynamics simulations can further assess stability in biological membranes .

Methodological Notes

  • Synthetic Challenges : The iodine atom may participate in unintended side reactions (e.g., radical coupling); use inert atmospheres (N2_2/Ar) to mitigate this .
  • Analytical Pitfalls : Iodine’s quadrupolar moment can broaden NMR signals; employ deuterated DMSO or elevated temperatures to sharpen peaks .
  • Biological Testing : Prioritize assays relevant to neurological or metabolic disorders, as piperidine derivatives often target CNS or enzymatic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Iodobenzoyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-Iodobenzoyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.